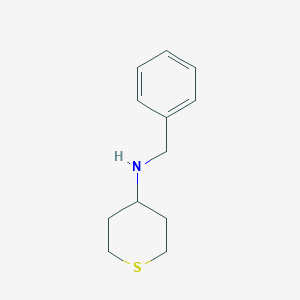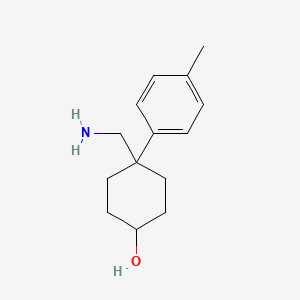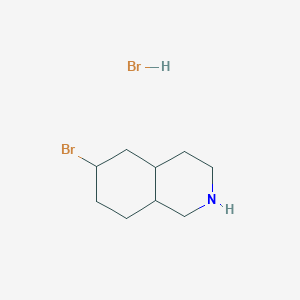
6-Bromodecahydroisoquinoline hydrobromide
Overview
Description
6-Bromodecahydroisoquinoline hydrobromide is a chemical compound that is used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 372.25 g/mol. This compound is used in various biochemical and physiological studies due to its ability to interact with certain receptors in the body.
Mechanism of Action
The mechanism of action of 6-Bromodecahydroisoquinoline hydrobromide involves its interaction with the GABA-A receptor. It acts as a positive allosteric modulator of the receptor, enhancing the activity of GABA, which is the primary inhibitory neurotransmitter in the brain. This leads to an increase in the inhibitory tone in the brain, resulting in the sedative and anxiolytic effects observed with this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Bromodecahydroisoquinoline hydrobromide are primarily related to its interaction with the GABA-A receptor. It has been found to have sedative and anxiolytic effects, as well as the ability to enhance memory and learning. It has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Bromodecahydroisoquinoline hydrobromide in lab experiments is its ability to selectively modulate the GABA-A receptor. This allows researchers to study the effects of GABA-A receptor modulation on various physiological processes. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors in the body.
Future Directions
There are several future directions for research involving 6-Bromodecahydroisoquinoline hydrobromide. One area of interest is its potential as a treatment for epilepsy, as it has been found to have anticonvulsant properties. Another area of interest is its potential as a treatment for anxiety and sleep disorders, as it has been found to have sedative and anxiolytic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Scientific Research Applications
6-Bromodecahydroisoquinoline hydrobromide is used in scientific research to study the effects of certain receptors in the body. It has been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. This compound has been used to study the effects of GABA-A receptor modulation on various physiological processes, including anxiety, sleep, and memory.
properties
IUPAC Name |
6-bromo-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN.BrH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h7-9,11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULJNNJCIXOMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2CC1Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromodecahydroisoquinoline hydrobromide | |
CAS RN |
90435-93-1 | |
| Record name | Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90435-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



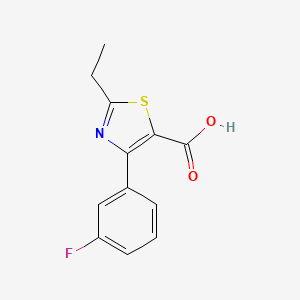
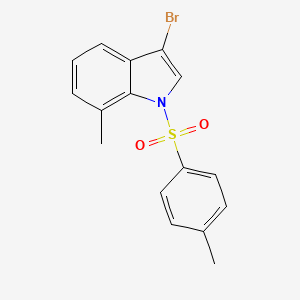
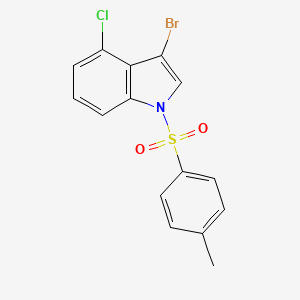
![[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3043619.png)
![4-[(5-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3043620.png)
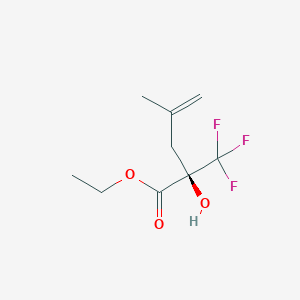

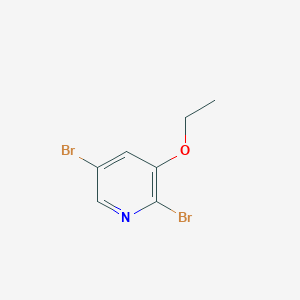
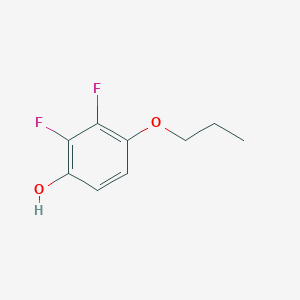

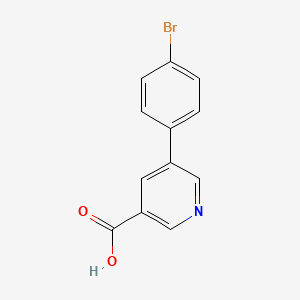
![5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3043629.png)
